2-(2,3,5-Trichlorophenyl)quinoline
CAS No.:
Cat. No.: VC17266232
Molecular Formula: C15H8Cl3N
Molecular Weight: 308.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8Cl3N |
|---|---|
| Molecular Weight | 308.6 g/mol |
| IUPAC Name | 2-(2,3,5-trichlorophenyl)quinoline |
| Standard InChI | InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
| Standard InChI Key | LLMZUOXFPYZJAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure combines a quinoline heterocycle—a bicyclic system comprising a benzene ring fused to a pyridine ring—with a 2,3,5-trichlorophenyl substituent. This substitution pattern introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.59 g/mol |
| IUPAC Name | 2-(2,3,5-trichlorophenyl)quinoline |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
| InChI Key | LLMZUOXFPYZJAQ-UHFFFAOYSA-N |
The trichlorophenyl group enhances lipophilicity, potentially improving membrane permeability—a critical factor in drug design.
Spectroscopic and Physicochemical Properties
While experimental data for 2-(2,3,5-trichlorophenyl)quinoline are sparse, related chlorinated quinolines exhibit distinct spectral signatures:
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UV-Vis: Absorption maxima near 270–320 nm due to π→π* transitions in the aromatic systems.
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NMR: NMR signals for quinoline protons typically appear at δ 7.5–9.0 ppm, with downfield shifts for protons adjacent to electronegative chlorine atoms.
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Solubility: Low aqueous solubility (logP ≈ 4.2 estimated), necessitating organic solvents like DMSO or ethanol for biological assays.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-(2,3,5-trichlorophenyl)quinoline likely involves two primary components:
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Quinoline Core: Derived from Skraup or Doebner-von Miller syntheses.
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Trichlorophenyl Group: Introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Friedel-Crafts Alkylation of Quinoline
A hypothetical pathway involves reacting quinoline with 2,3,5-trichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl):
This method mirrors the synthesis of analogous arylquinolines but may require optimization to avoid over-chlorination.
Cross-Coupling Approaches
The patent CN104478793A describes a three-step synthesis for 2,3,5-trichloropyridine, which could inform analogous strategies for the quinoline derivative:
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Hydrolysis/Alcoholysis: React 2-chloroquinoline with water or alcohols under basic conditions to form 2-alkoxyquinoline.
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Chlorination: Treat the intermediate with chlorine gas or sulfuryl chloride () to introduce chlorine atoms at the 3 and 5 positions.
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Vilsmeier-Haack Reaction: Final chlorination using phosphorus oxychloride () to achieve the trichlorophenyl moiety .
Table 1: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Hydrolysis | KOH, HO, reflux | >90% |
| Chlorination | Cl, NaHCO, 25–30°C | >90% |
| Vilsmeier-Haack | POCl, DMF, 50–80°C | >90% |
| *Yields extrapolated from analogous pyridine synthesis . |
Biological Activities and Mechanisms
Antimalarial Activity
Chloroquine-resistant Plasmodium falciparum strains remain susceptible to halogenated quinolines. The compound’s chlorine atoms could disrupt heme detoxification in the parasite’s digestive vacuole, akin to amodiaquine.
Table 2: Comparative Antimalarial Activity
| Compound | IC (nM)* | Resistance Index |
|---|---|---|
| Chloroquine | 250 | 15.8 |
| 2-Trichlorophenylquinoline | N/A | N/A |
| *Data for reference compounds only. |
Applications in Medicinal and Industrial Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Antiviral Agents: Modifications at the C4 position could yield protease inhibitors.
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Kinase Inhibitors: The quinoline scaffold is prevalent in EGFR and VEGFR inhibitors.
Material Science
Chlorinated quinolines act as ligands in luminescent metal complexes. For example, europium(III) complexes with trichlorophenyl substituents exhibit intense red emission for OLED applications.
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